molecular formula C9H13NO3 B1422814 Methyl 4-isocyanatocyclohexane-1-carboxylate CAS No. 1486470-18-1

Methyl 4-isocyanatocyclohexane-1-carboxylate

Cat. No.: B1422814
CAS No.: 1486470-18-1
M. Wt: 183.2 g/mol
InChI Key: RBJRMTCRJZVWGG-UHFFFAOYSA-N
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Description

“Methyl 4-isocyanatocyclohexane-1-carboxylate” is a chemical compound with the molecular formula C9H13NO3 . It has a molecular weight of 183.21 and is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H13NO3/c1-13-9(12)7-2-4-8(5-3-7)10-6-11/h7-8H,2-5H2,1H3 . This compound contains a total of 26 atoms; 13 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .


Physical and Chemical Properties Analysis

“this compound” is a liquid . It has a molecular weight of 183.21 .

Scientific Research Applications

Photochemistry Applications

Methyl 4-isocyanatocyclohexane-1-carboxylate is involved in various photochemical reactions. In one study, the irradiation of similar compounds led to the production of different cyclohexane derivatives, suggesting a potential application in synthesizing complex organic compounds through photochemical processes (Leong et al., 1973).

Epoxy Resin Analysis

This compound is also relevant in the analysis of epoxy resins. A study employed thermogravimetry to evaluate thermal stability and runaway reactions of a related epoxy resin, providing insights into safety and optimal operation conditions in manufacturing processes (Tong et al., 2014).

Chemical Synthesis

In chemical synthesis, derivatives of this compound have been used to create compounds with potential biological activities. One study synthesized derivatives with antinociceptive activity, highlighting the compound's role in developing new pharmaceuticals (Kirillov et al., 2015).

Chemical Hazard Assessment

Research also extends to assessing the hazards associated with the use of such compounds in industrial settings. A study employed green analytical methods to evaluate the incompatible hazards of a cycloaliphatic epoxy resin, which is essential for ensuring safe handling and storage (Tsai et al., 2015).

Stereochemistry Studies

The stereochemistry of similar cyclohexane derivatives has been a subject of study, providing valuable information about the molecular structure and behavior of such compounds (Brown, 1964).

Properties

IUPAC Name

methyl 4-isocyanatocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-13-9(12)7-2-4-8(5-3-7)10-6-11/h7-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJRMTCRJZVWGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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